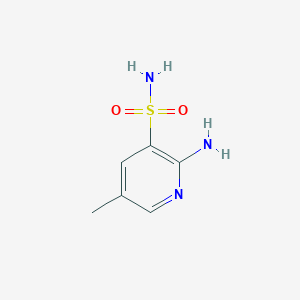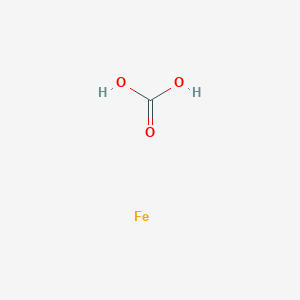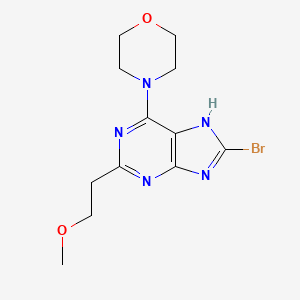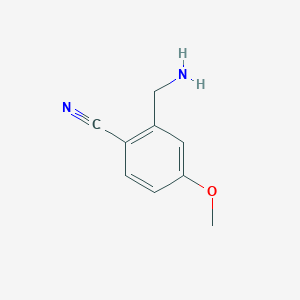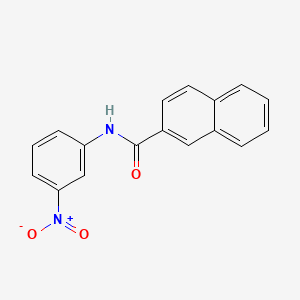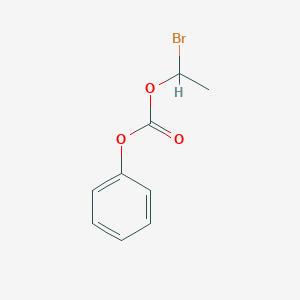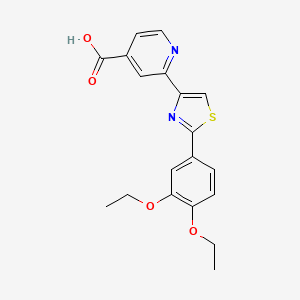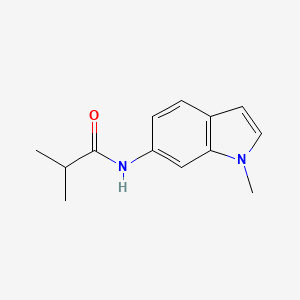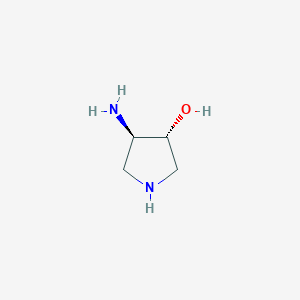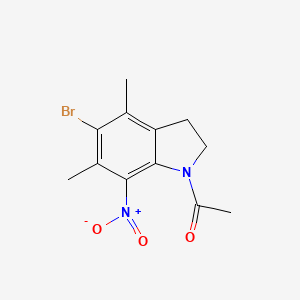![molecular formula C10H10O2 B8715110 5-cyclopropylbenzo[d][1,3]dioxole CAS No. 29574-42-3](/img/structure/B8715110.png)
5-cyclopropylbenzo[d][1,3]dioxole
Descripción general
Descripción
5-cyclopropylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2 It is a derivative of 1,3-benzodioxole, characterized by the presence of a cyclopropyl group attached to the benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropylbenzo[d][1,3]dioxole typically involves the cyclopropylation of 1,3-benzodioxole. One common method includes the reaction of 1,3-benzodioxole with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 5-cyclopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted benzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Cyclopropyl-substituted carboxylic acids or ketones.
Reduction: Cyclopropyl-substituted benzodioxole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
5-cyclopropylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-cyclopropylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. For example, derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways .
Comparación Con Compuestos Similares
1,3-Benzodioxole: The parent compound, lacking the cyclopropyl group.
5-Methyl-1,3-benzodioxole: A derivative with a methyl group instead of a cyclopropyl group.
5-Ethyl-1,3-benzodioxole: A derivative with an ethyl group.
Uniqueness: 5-cyclopropylbenzo[d][1,3]dioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropyl ring can influence the compound’s reactivity and binding interactions, making it a valuable compound for various applications .
Propiedades
Número CAS |
29574-42-3 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5-cyclopropyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-7(1)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,1-2,6H2 |
Clave InChI |
HQKFWAYVOSZCJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)
![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)
